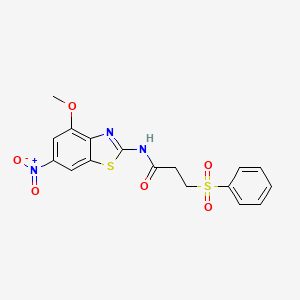

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide

CAS No.: 868675-71-2

Cat. No.: VC4515502

Molecular Formula: C17H15N3O6S2

Molecular Weight: 421.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868675-71-2 |

|---|---|

| Molecular Formula | C17H15N3O6S2 |

| Molecular Weight | 421.44 |

| IUPAC Name | 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C17H15N3O6S2/c1-26-13-9-11(20(22)23)10-14-16(13)19-17(27-14)18-15(21)7-8-28(24,25)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21) |

| Standard InChI Key | HBXYRYIKVUCBED-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the methoxy and nitro groups, and attachment of the benzenesulfonyl and propanamide moieties. Common reagents and conditions might include aromatic amines, aldehydes, and sulfonyl chlorides under various conditions such as basic or acidic media.

Biological Activity and Potential Applications

Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of a nitro group could enhance certain biological activities, such as antimicrobial effects, while the methoxy group might influence solubility and membrane permeability. The benzenesulfonyl group could contribute to enzyme inhibition properties.

Research Findings and Data

While specific research findings on 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide are not available, related compounds have shown promising results in various biological assays. For instance, benzothiazole derivatives have been studied for their potential in drug design due to their versatility and activity against different targets .

Table: Comparison of Related Benzothiazole Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume